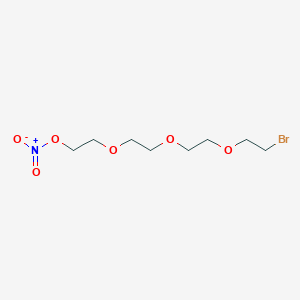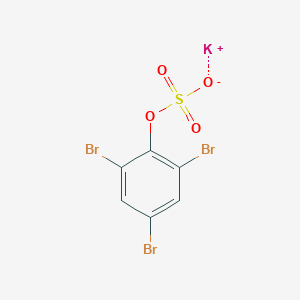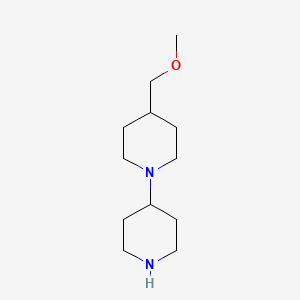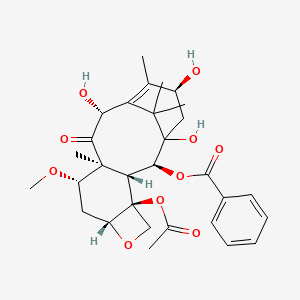
10-Deacetyl-7-methyl Baccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Deacetyl-7-methyl Baccatin III is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Deacetyl-7-methyl Baccatin III can be synthesized through various methods. One common approach involves the extraction from the needles of Taxus baccata L. using solvents like ethanol and methanol . The extraction process is optimized using response surface methodology to determine the effects of temperature, extraction time, and particle size . Another method involves the chemical synthesis using 9-DHB (13-acetyl-9-dihydrobaccatin) III as a substrate . This process includes steps such as adding 9-DHB powder and methanol into a reaction kettle, heating, adding hydrazine hydrate, and performing chromatography to obtain the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of renewable Taxus needles and in situ whole-cell catalysis . This method integrates the extraction of 10-DAB from Taxus needles and whole-cell biotransformation to produce baccatin III . The process is optimized to achieve high yields and efficient production .
Analyse Des Réactions Chimiques
10-Deacetyl-7-methyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetyl-CoA and hydrazine hydrate . One significant reaction is the conversion of 10-Deacetylbaccatin III to baccatin III using 10-deacetylbaccatin III 10-O-acetyltransferase . The major products formed from these reactions include baccatin III and other derivatives used in the synthesis of anti-cancer drugs .
Applications De Recherche Scientifique
10-Deacetyl-7-methyl Baccatin III has numerous scientific research applications. It is primarily used as a precursor in the semi-synthesis of paclitaxel (Taxol) and docetaxel (Taxotere), which are widely used in cancer chemotherapy . The compound is also used to study the taxol biosynthetic pathway and the effects of various reagents and conditions on its synthesis . Additionally, it has applications in the pharmaceutical industry for the development of new anti-cancer drugs and in biological research to understand its mechanism of action .
Mécanisme D'action
The mechanism of action of 10-Deacetyl-7-methyl Baccatin III involves its conversion to paclitaxel (Taxol) and docetaxel (Taxotere), which exert their effects by promoting abnormal polymerization of tubulin and disrupting mitosis . This leads to the inhibition of cell division and the induction of apoptosis in cancer cells . The molecular targets include tubulin and microtubules, which are essential for cell division .
Comparaison Avec Des Composés Similaires
10-Deacetyl-7-methyl Baccatin III is similar to other compounds in the 10-Deacetylbaccatin series, such as 10-Deacetylbaccatin V, 10-Deacetylbaccatin VI, and 13-Epi-10-Deacetylbaccatin III . These compounds share similar structures and are also precursors to anti-cancer drugs . this compound is unique in its specific role as a precursor to both paclitaxel and docetaxel, making it a valuable compound in cancer research and treatment .
Propriétés
Formule moléculaire |
C30H38O10 |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30?/m0/s1 |
Clé InChI |
IWJSBKNWKLQICP-ARYQKKAUSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


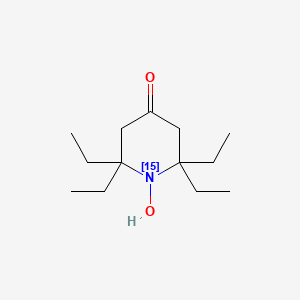
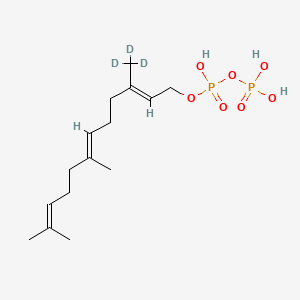

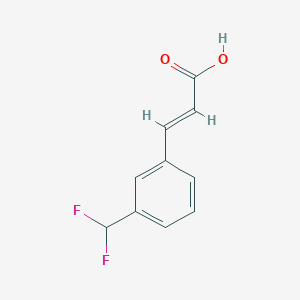
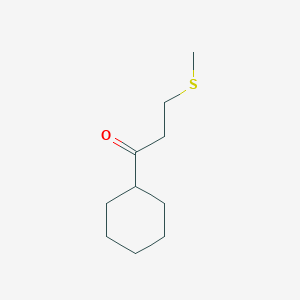
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
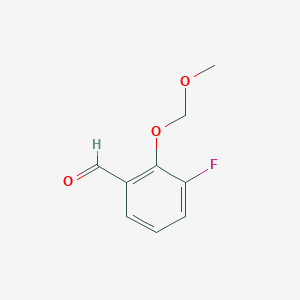
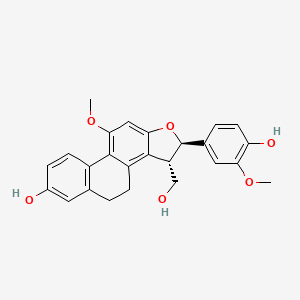
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
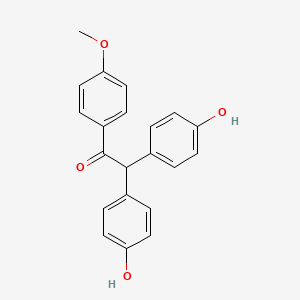
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
